molecular formula C13H25NO3 B8030175 tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate

tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate

Cat. No.: B8030175
M. Wt: 243.34 g/mol
InChI Key: LLQBJVUMPPUFSZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate: is an organic compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group, a hydroxyl group, and two methyl groups attached to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of a linear precursor containing a nitrogen atom and suitable leaving groups.

    Introduction of Hydroxyl and Methyl Groups: The hydroxyl and methyl groups can be introduced through selective functionalization reactions. For example, hydroxylation can be achieved using oxidizing agents, while methylation can be performed using methylating reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate can undergo oxidation to form a carbonyl group. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium methoxide can replace the tert-butyl group with a methoxy group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol or removal of the ester group.

    Substitution: Formation of new esters or ethers.

Scientific Research Applications

Chemistry

tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine

In biological research, this compound can be used to study the effects of azepane derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its functional groups make it a versatile intermediate for various chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate exerts its effects depends on its specific application. In chemical reactions, its functional groups participate in various transformations, such as nucleophilic attacks and electrophilic additions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-hydroxyazepane-1-carboxylate: Lacks the additional methyl groups, which may affect its reactivity and applications.

    tert-Butyl 3,4-dimethylazepane-1-carboxylate: Lacks the hydroxyl group, which may influence its chemical behavior and biological activity.

    tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate: Contains only one methyl group, potentially altering its properties compared to the dimethyl derivative.

Uniqueness

tert-Butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate is unique due to the presence of both hydroxyl and dimethyl groups on the azepane ring

Properties

IUPAC Name

tert-butyl 4-hydroxy-3,4-dimethylazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-10-9-14(8-6-7-13(10,5)16)11(15)17-12(2,3)4/h10,16H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQBJVUMPPUFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCC1(C)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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